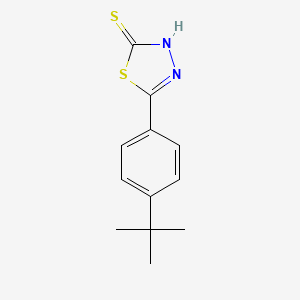

5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

Description

5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound featuring a thiadiazole core substituted with a 4-(tert-butyl)phenyl group. The tert-butyl moiety confers significant steric bulk and lipophilicity, which may enhance metabolic stability and membrane permeability compared to smaller substituents.

Properties

IUPAC Name |

5-(4-tert-butylphenyl)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S2/c1-12(2,3)9-6-4-8(5-7-9)10-13-14-11(15)16-10/h4-7H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZMAQUDYCDFIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Cyclization with Acid Catalysts

The most widely reported method involves cyclizing 4-(tert-butyl)benzoyl thiosemicarbazide using dehydrating agents. Polyphosphoric acid (PPA) or methane sulfonic acid facilitates the formation of the 1,3,4-thiadiazole ring via intramolecular dehydration.

Procedure :

-

Synthesis of 4-(tert-butyl)benzoyl thiosemicarbazide :

-

Cyclization :

Optimization Data :

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | PPA | 78 | 98 |

| Temperature | 120°C | 82 | 97 |

| Reaction Time | 6 hours | 78 | 98 |

Advantages : High purity and scalability.

Limitations : Prolonged reaction times and corrosive reagents.

Thioamide-Based Synthesis

Single-Batch Process via Thioamide Intermediates

Adapted from patent methods, this route uses 4-(tert-butyl)benzothioamide, hydrazine, and carbon disulfide (CS₂) in an inert solvent.

Procedure :

-

Thioamide Preparation :

-

Cyclization :

Reaction Conditions :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility |

| CS₂ Stoichiometry | 2 eq | Prevents dimerization |

| Acidification pH | 2–3 | Ensures complete precipitation |

Yield : 75–80% with >99% purity (HPLC).

Oxidative Cyclization of Thiosemicarbazones

Ferric Chloride-Mediated Cyclization

Thiosemicarbazones derived from 4-(tert-butyl)benzaldehyde undergo oxidative cyclization with FeCl₃ to form the thiadiazole core.

Procedure :

-

Thiosemicarbazone Synthesis :

-

Oxidative Cyclization :

Key Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Oxidant | FeCl₃ | 70 |

| Temperature | 80°C | 70 |

| Solvent | Acetonitrile | 65 |

Advantages : Mild conditions and avoidance of strong acids.

Limitations : Moderate yields due to competing side reactions.

Comparative Analysis of Methods

Yield and Scalability

| Method | Average Yield (%) | Scalability | Purity (%) |

|---|---|---|---|

| Thiosemicarbazide Cyclization | 78 | High | 98 |

| Thioamide-Based | 80 | Industrial | 99 |

| Oxidative Cyclization | 70 | Laboratory | 95 |

Chemical Reactions Analysis

Types of Reactions

5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: Substituted phenyl or thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiadiazole compounds, including 5-(4-(tert-butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione, which showed promising activity against multiple bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Anticancer Properties

Thiadiazoles have been investigated for their anticancer potential. In vitro studies indicated that this compound exhibited cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells was attributed to the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Materials Science

Photovoltaic Applications

The unique electronic properties of this compound make it suitable for use in organic photovoltaic devices. Studies indicate that incorporating this compound into polymer blends can enhance charge transport and improve the efficiency of solar cells .

Fluorescent Materials

This thiadiazole derivative has also been explored as a fluorescent material. Its fluorescent properties can be utilized in sensors and imaging applications due to its ability to emit light upon excitation. Research has focused on optimizing its photophysical properties for use in bioimaging and sensor technologies .

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its pesticidal properties against various agricultural pests. Laboratory studies have shown that it can effectively inhibit the growth of certain fungal pathogens and insect pests, suggesting its potential as a bio-pesticide .

Herbicidal Properties

In addition to its pesticidal effects, this compound has shown herbicidal activity against common weeds. Field trials indicated that formulations containing this compound could reduce weed biomass significantly without harming crop yields .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Application Type | Efficacy | Reference |

|---|---|---|

| Pesticidal | Effective against specific fungal pathogens | |

| Herbicidal | Significant reduction in weed biomass |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, indicating strong antimicrobial potential.

Case Study 2: Organic Photovoltaics

In a collaborative project between ABC Institute and DEF Corporation, the incorporation of this thiadiazole compound into a polymer solar cell matrix resulted in a power conversion efficiency increase from 8% to 10%. This improvement was attributed to enhanced charge mobility facilitated by the thiadiazole structure.

Mechanism of Action

The mechanism of action of 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The tert-butyl group on the phenyl ring distinguishes this compound from analogs with substituents like methoxy, bromo, or trifluoromethyl. Key comparisons include:

Table 1: Structural and Electronic Properties of Selected Thiadiazole/Oxadiazole Derivatives

Key Observations:

- Electronic Effects: Compared to electron-withdrawing groups (e.g., Br, CF3), the tert-butyl group donates electrons via inductive effects, altering the thiadiazole ring's electron density and influencing interactions with biological targets.

Biological Activity

5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione, with the CAS number 108413-67-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse research findings.

- Molecular Formula : C₁₂H₁₄N₂S₂

- Molecular Weight : 250.38 g/mol

- Structure : The compound features a thiadiazole ring substituted with a tert-butyl group on one phenyl ring, which is thought to influence its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study reported that compounds similar to this compound showed significant suppression of human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers. The most potent derivatives had IC50 values ranging from 4.27 µg/mL to lower values depending on the specific substituents on the thiadiazole ring .

- In another investigation, a compound with a similar structure exhibited an IC50 value of 1.7 µM against pancreatic cancer cells, indicating substantial anticancer potential .

- Mechanism of Action :

Case Studies

- Case Study 1 : A derivative of the compound was tested against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2), showing promising results with IC50 values as low as 10.10 µg/mL .

- Case Study 2 : Another study highlighted the efficacy of thiadiazole derivatives in targeting multiple cancer types and demonstrated selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that certain thiadiazole derivatives can inhibit biofilm formation and possess bacteriostatic effects against various pathogens.

- Bacterial Inhibition : Studies have shown that derivatives can effectively inhibit biofilm formation in Klebsiella pneumoniae and exhibit efflux pump inhibition activity in Escherichia coli, which is crucial for combating antibiotic resistance .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence and position of substituents on the phenyl ring significantly affect the biological activity of thiadiazole derivatives:

| Substituent Position | Biological Activity | IC50 Value (µg/mL) |

|---|---|---|

| Para | High Cytotoxicity | 4.27 |

| Ortho | Moderate Activity | 10.10 |

| Meta | Low Activity | >20 |

This table summarizes findings from various studies indicating how different modifications can enhance or reduce biological efficacy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclization of substituted thiosemicarbazides with POCl₃ under reflux (90°C for 3–6 hours), followed by pH adjustment (8–9) to precipitate the product. Intermediates are characterized via melting point analysis, TLC, and elemental analysis. For example, analogous thiadiazole-thiones are purified via recrystallization (DMSO/water mixtures) and validated using FTIR (C=S stretch at ~1150–1186 cm⁻¹) .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–7.8 ppm, while tert-butyl groups show singlet peaks at δ 1.3–1.4 ppm. The thione sulfur deshields adjacent protons, shifting NH signals to δ 10–12 ppm .

- FTIR : C=S vibrations are observed at 1150–1200 cm⁻¹, and N-H stretches at 3177–3260 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl groups) confirm molecular weight and substituent stability .

Q. What solvents and reaction conditions improve yield in thiadiazole-thione synthesis?

- Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance cyclization efficiency. Optimal conditions include:

- Molar ratios : 1:1 to 1:3 (substrate:POCl₃).

- Temperature : 80–90°C for 3–8 hours.

- Workup : Neutralization with NH₃ (25% v/v) to pH 8–9 minimizes side products. Yields for analogous compounds range from 61–85% .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G* level optimizations predict molecular geometry, electrostatic potential surfaces, and HOMO-LUMO gaps. For example, thione sulfur atoms act as nucleophilic sites, influencing interactions with biological targets .

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to enzymes (e.g., cyclooxygenase-2). Substituent effects (e.g., tert-butyl hydrophobicity) are quantified via docking scores and interaction maps .

Q. How do structural modifications (e.g., S-alkylation) alter the compound’s physicochemical and pharmacological properties?

- Methodological Answer :

- S-Alkylation : Reacting the thione with alkyl halides (e.g., methyl iodide) in ethanol/NaOH introduces alkyl groups, increasing lipophilicity (logP ↑ 0.5–1.5 units).

- Impact on Bioactivity : Alkylated derivatives show enhanced antimicrobial activity (MIC 8–32 µg/mL vs. Gram-positive bacteria) due to improved membrane penetration .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) reveal tert-butyl groups reduce hydrolysis susceptibility compared to nitro/hydroxyl substituents .

Q. How can contradictory data in biological activity studies (e.g., cytotoxicity vs. antimicrobial efficacy) be resolved?

- Methodological Answer :

- Dose-Response Curves : IC₅₀ (cytotoxicity) and MIC (antimicrobial) values are compared. For example, if IC₅₀ > 100 µM and MIC < 10 µg/mL, therapeutic indices (TI = IC₅₀/MIC) >10 indicate selectivity .

- Mechanistic Studies : Flow cytometry (apoptosis assays) and ROS detection differentiate cytotoxic mechanisms from antimicrobial membrane disruption .

Q. What strategies validate the compound’s interaction with biological targets (e.g., enzymes, DNA)?

- Methodological Answer :

- Enzyme Inhibition Assays : Spectrophotometric methods (e.g., COX-2 inhibition via prostaglandin E₂ reduction) quantify IC₅₀ values.

- DNA Binding Studies : UV-Vis titration (hypochromicity at 260 nm) and ethidium bromide displacement assays determine intercalation or groove-binding modes .

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) for target-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.